(4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
(4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that features a unique structure combining pyrazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets within the body, offering new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease progression or alleviation of symptoms.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-bromophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of (4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone lies in its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the piperidine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O/c19-15-9-22-24-17(15)18(26)25-7-1-2-12(10-25)16-14(8-21-23-16)11-3-5-13(20)6-4-11/h3-6,8-9,12H,1-2,7,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYISWNQTHUWQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NN2)Cl)C3=C(C=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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